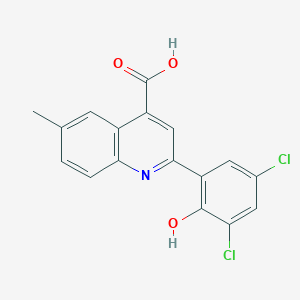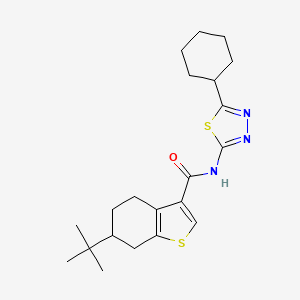![molecular formula C22H30N2O4S2 B4266624 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266624.png)
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
Übersicht
Beschreibung
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to investigate the physiological and biochemical effects of these channels in various cellular processes.
Wirkmechanismus
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine inhibits chloride channels by binding to a conserved lysine residue located in the pore-forming region of the channel protein. This binding causes a conformational change that blocks the movement of chloride ions through the channel. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is a non-specific inhibitor of chloride channels and can also inhibit other ion channels and transporters.
Biochemical and Physiological Effects:
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell volume regulation in various cell types, including red blood cells, lymphocytes, and neurons. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been shown to inhibit transepithelial transport in various epithelial tissues, including the airway, intestine, and kidney. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to modulate synaptic transmission in the central nervous system by inhibiting the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is a potent inhibitor of chloride channels and has been widely used in scientific research. Its non-specific nature allows for the investigation of the role of chloride channels in various cellular processes. However, its non-specific nature also limits its use in certain experiments where specific inhibition of chloride channels is required. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is also known to have off-target effects on other ion channels and transporters, which can complicate data interpretation.
Zukünftige Richtungen
For the use of 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine include the investigation of its effects on other ion channels and transporters, as well as the development of more specific inhibitors of chloride channels.
Wissenschaftliche Forschungsanwendungen
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been widely used in scientific research to investigate the physiological and biochemical effects of chloride channels. It has been shown to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC). 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of chloride channels in various cellular processes, including cell volume regulation, transepithelial transport, and synaptic transmission.
Eigenschaften
IUPAC Name |
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-7-9-21(11-17(15)3)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)18(4)12-22/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBEPROSGUGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=CC(=C(C=C2)C)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4266541.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266544.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266558.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4266563.png)

![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266576.png)


![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266586.png)
![2-(5-ethyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4266593.png)

![4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4266614.png)
![2-(4-isopropylphenyl)-6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4266618.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266631.png)